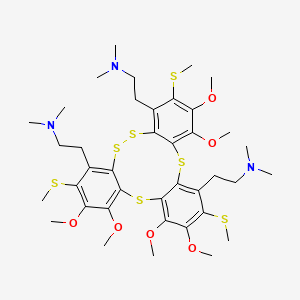
Lissoclibadin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lissoclibadin 1 is an organosulfur heterocyclic compound isolated from the ascidian Lissoclinum badium. It has been shown to exhibit cytotoxicity against human cancer cell lines. It has a role as an animal metabolite, a marine metabolite and an antineoplastic agent. It is an aromatic ether, an aryl sulfide, a tertiary amino compound, an organic heterotetracyclic compound and an organosulfur heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
Novel Tribenzotetrathiepin Alkaloid Properties Lissoclibadin 1, identified as a novel tribenzotetrathiepin alkaloid from the ascidian Lissoclinum sp., exhibits notable antibacterial properties. It has been found to inhibit the growth of the marine bacterium Ruegeria atlantica, indicating its potential as a bioactive compound in marine pharmacology (Liu et al., 2004).
Cytotoxic Effects and Cancer Research Lissoclibadin 1 has demonstrated significant cytotoxic effects against various human solid cancer cell lines, including colon adenocarcinoma, cervix adenocarcinoma, breast adenocarcinoma, and mesothelioma. Its ability to promote apoptosis through a caspase-dependent pathway and suppress tumor growth in animal models positions it as a promising chemotherapeutic candidate (Tatsuta et al., 2017).
Structural and Antifungal Activity The structural analysis of Lissoclibadin 1 reveals a trimeric structure of aromatic anime moieties connected by sulfide and disulfide bonds. Besides its antibacterial properties, it has also shown antifungal activity against Mucor hiemalis. This multifaceted bioactivity underscores its potential in developing new antimicrobial and antifungal agents (Liu et al., 2005).
Inhibition of Colony Formation in V79 Cells In studies focused on Chinese hamster V79 cells, Lissoclibadin 1, along with other related compounds, inhibited colony formation. This finding is crucial for understanding its potential in cancer research and therapy, particularly in the context of cell proliferation and tumor growth (Nakazawa et al., 2007).
IL-8 Production in Leukemia Cell Lines Lissoclibadin 1 has been evaluated for its effects on IL-8 production in promyelocytic leukemia cell lines. Although it did not significantly increase IL-8 levels, its structural differences compared to other compounds that do impact IL-8 production provide valuable insights into its unique bioactive properties (Oda et al., 2006).
Eigenschaften
Produktname |
Lissoclibadin 1 |
|---|---|
Molekularformel |
C39H57N3O6S7 |
Molekulargewicht |
888.4 g/mol |
IUPAC-Name |
2-[14,19-bis[2-(dimethylamino)ethyl]-6,7,11,12,21,22-hexamethoxy-5,13,20-tris(methylsulfanyl)-2,9,16,17-tetrathiatetracyclo[16.4.0.03,8.010,15]docosa-1(22),3,5,7,10,12,14,18,20-nonaen-4-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C39H57N3O6S7/c1-40(2)19-16-22-31(49-13)25(43-7)28(46-10)37-34(22)52-38-29(47-11)26(44-8)32(50-14)23(17-20-41(3)4)35(38)54-55-36-24(18-21-42(5)6)33(51-15)27(45-9)30(48-12)39(36)53-37/h16-21H2,1-15H3 |
InChI-Schlüssel |
SYYGQWWWVKVZAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3SSC4=C(C(=C(C(=C4S2)OC)OC)SC)CCN(C)C)CCN(C)C)SC)OC)OC |
Synonyme |
lissoclibadin 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




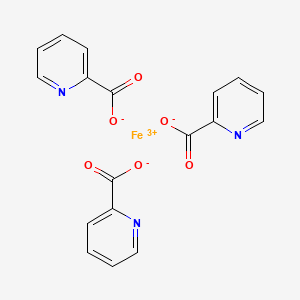
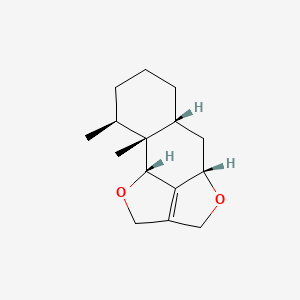
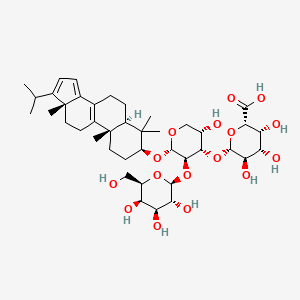

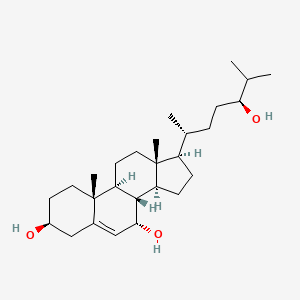
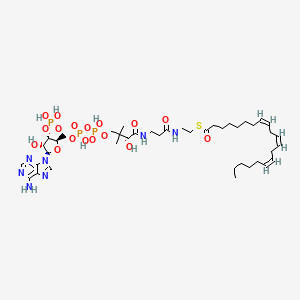
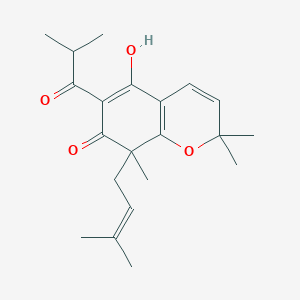
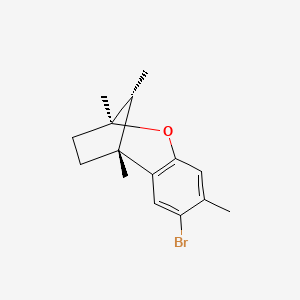
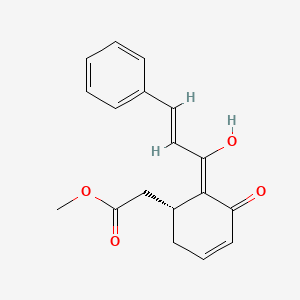

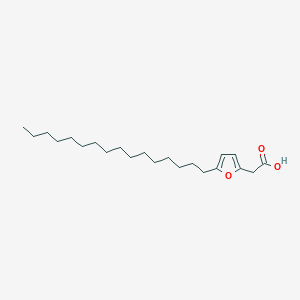

![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)